molecular formula C17H14FN3OS B11148496 5-(3-fluorophenyl)-2-methyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide

5-(3-fluorophenyl)-2-methyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11148496
M. Wt: 327.4 g/mol
InChI Key: SLGVZFBDOGKXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-fluorophenyl)-2-methyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a fluorophenyl group, a pyridylmethyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-2-methyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl and pyridylmethyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluorophenyl)-2-methyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorophenyl and pyridylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized thiazole compounds.

Scientific Research Applications

5-(3-fluorophenyl)-2-methyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-2-methyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-fluorophenyl)-2-methyl-N-(3-pyridylmethyl)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups and the thiazole ring structure

Properties

Molecular Formula

C17H14FN3OS

Molecular Weight

327.4 g/mol

IUPAC Name

5-(3-fluorophenyl)-2-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H14FN3OS/c1-11-21-15(16(23-11)13-5-2-6-14(18)8-13)17(22)20-10-12-4-3-7-19-9-12/h2-9H,10H2,1H3,(H,20,22)

InChI Key

SLGVZFBDOGKXOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.